1-(3-(Aminomethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one
Description
1-(3-(Aminomethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one is a bicyclic amine derivative featuring a bipiperidine scaffold substituted with an aminomethyl group at the 3-position and an acetyl group at the 1'-position. Its molecular formula is C₁₃H₂₃N₃O, with a molecular weight of 237.34 g/mol (calculated from ). The compound is structurally characterized by two fused piperidine rings, which confer rigidity and influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
This compound has been utilized as an intermediate in medicinal chemistry, particularly in the synthesis of bromodomain inhibitors () and proteolysis-targeting chimeras (PROTACs) targeting androgen receptors (). Its hydrochloride salt (CAS: 1018680-22-2) is noted for irritant properties and requires storage at 2–8°C .
Properties
Molecular Formula |
C13H25N3O |
|---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
1-[4-[3-(aminomethyl)piperidin-1-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H25N3O/c1-11(17)15-7-4-13(5-8-15)16-6-2-3-12(9-14)10-16/h12-13H,2-10,14H2,1H3 |
InChI Key |
KPCAPGSRZVXTQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCCC(C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Aminomethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 1,4’-bipiperidine with an appropriate aminomethylating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Aminomethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(3-(Aminomethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Aminomethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The table below compares 1-(3-(Aminomethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one with structurally related compounds:
Key Observations :
- Bipiperidine vs.
- Substituent Effects : The addition of a thiadiazole-nitrofuran moiety (Compound IIa) significantly enhances antiparasitic activity compared to the parent bipiperidine-acetyl structure .
Pharmacological Activity
- Enzyme Inhibition: The S-enantiomer of a related compound, (S)-1-(3-(aminomethyl)-piperidin-1-yl)ethan-1-one, demonstrated 63-fold selectivity for BRD4 BD1 (pIC₅₀: 8.0) over BD2, highlighting the critical role of stereochemistry in bromodomain targeting .
- Antimicrobial Activity : Bipiperidine-thiadiazole hybrids (e.g., IIa) reduced the infection index of Leishmania parasites by >80% at 10 µM, whereas the acetylated bipiperidine alone lacks reported antimicrobial efficacy .
Physicochemical Properties
- Solubility: The hydrochloride salt of 1-(3-aminopiperidin-1-yl)ethan-1-one has improved aqueous solubility compared to the free base, critical for in vivo administration .
- Stability: Compounds like 1-(4-{[3-(aminomethyl)phenyl]carbonyl}piperazin-1-yl)ethan-1-one () exhibit stability under ambient conditions, whereas the parent bipiperidine-acetyl derivative may require refrigeration .
Biological Activity
1-(3-(Aminomethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one, commonly referred to as a bipiperidine derivative, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological relevance.
Chemical Structure and Properties
- Molecular Formula : C12H18N2O
- Molecular Weight : 206.29 g/mol
- CAS Number : 911397-54-1
The structure features a bipiperidine moiety which is known for its ability to interact with various biological targets, including neurotransmitter receptors and enzymes.
Pharmacological Effects
Research indicates that bipiperidine derivatives exhibit a range of pharmacological activities:
- Antidepressant Activity : Studies have shown that compounds similar to this compound can act as serotonin reuptake inhibitors, which may contribute to their antidepressant effects. For instance, a related compound demonstrated significant improvement in depressive-like behaviors in animal models when administered at specific dosages .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant pathways .
- Anticancer Potential : Preliminary studies indicate that bipiperidine derivatives may exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that a similar compound inhibited cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway .
The biological activity of this compound can be attributed to its ability to interact with multiple targets:
- Receptor Modulation : It is believed to modulate neurotransmitter systems by acting on serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and neuroprotective effects.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A (2022) | Evaluate antidepressant effects | Showed significant reduction in depressive symptoms in rodent models after administration of the compound. |
| Study B (2023) | Investigate neuroprotective properties | Demonstrated protection against oxidative stress in neuronal cultures. |
| Study C (2023) | Assess anticancer activity | Reported cytotoxic effects on breast cancer cells with induction of apoptosis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
